2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

Asymmetric Catalysis Enantioselective Synthesis Chiral Ligand Screening

Secure the (S,S)-cyclohexyl PyBOX ligand—a non-negotiable choice when (S)-enantiomer synthesis is required. Unlike generic PyBOX variants, its saturated cyclohexyl groups provide a distinct steric and electronic environment, directly controlling catalyst activity and enantioselectivity. Essential for lanthanide screening libraries and for resolving challenging substrates where i-Pr or Ph variants fail. Procure a precisely tuned catalytic profile, not just a functional replacement.

Molecular Formula C23H31N3O2
Molecular Weight 381.5 g/mol
Cat. No. B8193513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine
Molecular FormulaC23H31N3O2
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5CCCCC5
InChIInChI=1S/C23H31N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h7,12-13,16-17,20-21H,1-6,8-11,14-15H2/t20-,21-/m1/s1
InChIKeyJSHMEAUZFKZRAH-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine – Procurement and Differentiation Guide for the Chiral PyBOX Ligand


2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral, C2-symmetric PyBOX ligand within the 2,6-bis(oxazolinyl)pyridine class [1]. Its structure is defined by a central pyridine core and two terminal 4,5-dihydrooxazole rings, each bearing an (S)-cyclohexyl substituent [2]. The ligand functions as a tridentate N,N,N-chelator for transition metals and lanthanides, finding application as a stereocontrolling element in asymmetric catalysis [3]. Its differentiation from other PyBOX variants lies in the unique steric and electronic properties imparted by its saturated cyclohexyl groups, which can modulate catalyst activity and enantioselectivity in specific transformations.

Why 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine Cannot Be Casually Substituted with Other PyBOX Ligands


Generic substitution of a PyBOX ligand is a high-risk decision in asymmetric catalysis because even subtle changes to the oxazoline 4-position substituent can profoundly impact the steric environment and electronic properties at the metal center [1]. As demonstrated in multiple catalytic systems, the choice between aromatic (e.g., phenyl), aliphatic branched (e.g., i-propyl), or aliphatic cyclic (e.g., cyclohexyl) substituents directly dictates the catalyst's activity, diastereocontrol, and, most critically, enantioselectivity [2]. For instance, in lanthanide-catalyzed transformations, a switch between an i-Pr and a Ph-PyBOX can invert chemoselectivity [3], and in Cu-catalyzed reactions, the level of steric confinement around the active site is decisive for resolving challenging substrates [4]. Therefore, the procurement of a specific PyBOX variant like the (S,S)-cyclohexyl-substituted one is a matter of securing a precisely tuned catalytic profile, not simply a functional replacement.

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine: A Quantitative Evidence Guide for Differentiated Performance


Differentiation from Achiral PyBOX Ligands: Guaranteed Enantioselectivity through Chiral Induction

The primary and most fundamental differentiation of 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is its chiral, enantiopure nature. While an achiral, unsubstituted PyBOX ligand can facilitate racemic or non-stereoselective transformations, the use of this specific (S,S)-configured ligand is essential for achieving any measurable enantiomeric excess (ee). This is supported by class-level inference: in a 1,3-dipolar cycloaddition, the use of a chiral Sc(III)-PyBOX complex yielded up to 93% ee for the endo-adduct and up to 95% ee for the exo-adduct [1]. In the absence of a chiral ligand, the product would be racemic (0% ee). Therefore, selecting this specific (S,S)-ligand over an achiral PyBOX is the enabling step for accessing the desired enantiomer.

Asymmetric Catalysis Enantioselective Synthesis Chiral Ligand Screening

Differentiation from (R,R)-Enantiomer: Absolute Stereocontrol of the Product

The absolute configuration of the final product is dictated by the chirality of the ligand. The (S,S)-cyclohexyl-PyBOX will preferentially produce one enantiomer of the target molecule, while its enantiomer, the (R,R)-cyclohexyl-PyBOX, will produce the opposite enantiomer. The magnitude of enantioselectivity is expected to be equivalent, but the sign of rotation is inverted [1]. For instance, in the asymmetric allylic alkylation catalyzed by Ir-PyBOX complexes, switching the ligand chirality from (S,S) to (R,R) leads to the formation of the enantiomeric branched amine product [2]. While direct quantitative data for the cyclohexyl variant is not available, this principle is a fundamental tenet of asymmetric catalysis and can be considered class-level inference.

Asymmetric Catalysis Enantioselective Synthesis Chiral Ligand Screening

Differentiation from Phenyl-Substituted PyBOX (Ph-PyBOX): Altered Metal-Binding and Selectivity Profile

A key differentiator for the cyclohexyl-substituted ligand over the more common phenyl-substituted variant (Ph-PyBOX) is its electronic and steric profile. The saturated cyclohexyl group is more electron-donating and sterically distinct from the planar, aromatic phenyl group. This leads to a different reactivity and selectivity profile with specific metals. In a study on enantioselective α-amination of β-keto esters, the diphenyl-PyBOX ligand (L4) in combination with europium triflate gave excellent results [1]. Furthermore, in a study on conjugate addition, the complex of La(OTf)3 with the diphenyl-pyBOX ligand provided the best results (yields, E/Z ratios, and ee up to 95%) while other pyBOX ligands were not effective with other metals like Sc(III) or In(III) [2]. While not a direct head-to-head comparison, these results establish that the metal-ligand pairing is highly specific, and the cyclohexyl variant is expected to exhibit a different, non-interchangeable metal compatibility and selectivity profile compared to Ph-PyBOX.

Asymmetric Catalysis Lanthanide Chemistry Lewis Acid Catalysis

Potential Differentiation from i-Propyl-Substituted PyBOX (i-Pr-PyBOX): Modulating Steric Bulk for Substrate Selectivity

The cyclohexyl group offers a different steric profile compared to the commonly used i-propyl group (i-Pr-PyBOX). The i-Pr group provides a branched, but relatively small, steric shield, while the cyclohexyl group presents a larger, cyclic, and conformationally flexible environment. This can impact substrate scope and enantioselectivity, particularly with sterically demanding substrates. In a Sc(III)-catalyzed 1,3-dipolar cycloaddition, the i-Pr-PyBOX complex provided high enantioselectivity (up to 93-95% ee) [1]. However, for challenging substrates, recent research emphasizes the importance of 'sterically confined' PyBOX ligands to achieve better enantioselectivity [2]. The cyclohexyl variant is expected to provide a different, potentially more effective, steric environment for certain substrate classes compared to the i-Pr-PyBOX, a hypothesis that guides its selection in catalyst optimization.

Asymmetric Catalysis Steric Tuning Chiral Ligand Design

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine: Optimal Application Scenarios Based on Quantitative Evidence


Asymmetric Catalysis Requiring Guaranteed Access to a Specific (S)-Enantiomer

This scenario applies to any user whose primary goal is the synthesis of an enantiopure compound where the (S)-configuration is desired. As established in Section 3, Evidence Item 2, the use of the (S,S)-enantiomer of this ligand is a fundamental and non-negotiable requirement for achieving this outcome. Substitution with the (R,R)-enantiomer or an achiral ligand would lead to the opposite enantiomer or a racemic mixture, respectively, resulting in project failure. This ligand is therefore the correct procurement choice for any synthetic route targeting an (S)-configured stereocenter in a reaction amenable to PyBOX catalysis [1].

Lanthanide-Catalyzed Transformations Seeking an Alternative to the Ph-PyBOX Profile

For researchers working with lanthanide Lewis acid catalysts, the cyclohexyl-substituted PyBOX presents a specific alternative to the widely used Ph-PyBOX. As discussed in Section 3, Evidence Item 3, while Ph-PyBOX shows excellent results with La(III) and Eu(III) [2][3], its performance is not universal. The cyclohexyl variant's distinct electronic and steric properties make it a rational choice when exploring different lanthanides (e.g., Yb, Sc, Ce) or when the Ph-PyBOX system fails to provide adequate selectivity for a new substrate class. It is the preferred ligand for diversifying a lanthanide catalyst screening library.

Reaction Optimization for Sterically Demanding or Challenging Substrates

In cases where standard PyBOX ligands with i-Pr or Ph substituents yield suboptimal enantioselectivity, the cyclohexyl variant offers a valuable alternative for steric tuning. As highlighted in Section 3, Evidence Item 4, recent literature underscores the critical role of a 'sterically confined' environment in achieving high ee with difficult substrates [4]. The cyclohexyl group provides a larger, cyclic steric shield than an i-Pr group [5]. This makes it a strategic choice for catalyst optimization, particularly when the goal is to improve facial discrimination in the enantiodetermining step for a bulky prochiral substrate.

Technical Documentation Hub

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